abyssinone II

Antibacterial Gram-positive MIC

Researchers screening for membrane-active antibacterials or aromatase inhibitors often encounter non-prenylated flavonoid controls that fail to replicate target potency. Abyssinone II addresses this gap with its essential 3'-prenyl substituent, which drives membrane hyperpolarization and macromolecular synthesis inhibition in Gram-positive pathogens. • Anti-Gram-positive activity: MIC = 12.5 µg/mL against S. aureus; 25 µg/mL against E. faecalis. • Aromatase inhibition: IC50 = 40.95 µM (racemate); 0.4 µM ((2S)-enantiomer). • Apoptosis induction: Validated p53/Bax upregulation, Bcl-2 downregulation, caspase-3 activation in HeLa cells. Supplied with purity ≥98% (HPLC) and available from stock for global shipment.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B1246215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameabyssinone II
Synonyms7-hydroxy-2-(4-hydroxy-3-(methyl-but-2-enyl)phenyl)chroman-4-one
abyssinone II
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)C
InChIInChI=1S/C20H20O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-10,19,21-22H,4,11H2,1-2H3
InChIKeyNLTOTZSPOYWSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abyssinone II: Aromatase Inhibitor & Anti-Gram-Positive Agent


Abyssinone II is a naturally occurring prenylated flavanone, first isolated from the African medicinal plant Erythrina abyssinica [1]. Its core structure features a 2-phenylchroman-4-one skeleton with a distinctive 3'-prenyl (3-methylbut-2-enyl) substituent on the B-ring, a lipophilic modification that critically influences its biological profile [1]. The compound has been the subject of synthetic optimization and biological evaluation for two primary therapeutic applications: as an aromatase inhibitor for breast cancer chemoprevention [2] and as an antibacterial agent against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [3].

Abyssinone II: Essential 3'-Prenyl Modification


Generic flavanones (e.g., naringenin) or non-prenylated flavonoids cannot be assumed as interchangeable substitutes for abyssinone II due to the critical role of the 3'-prenyl substituent in dictating both potency and mechanism of action. In antibacterial assays, the non-prenylated flavanone prototype exhibited a 2-fold higher MIC (100 µg/mL) against M. tuberculosis relative to abyssinone II (50 µg/mL), and SAR studies explicitly identify the prenyl group as essential for optimal activity [1]. Mechanistically, the prenyl group confers lipophilicity required for membrane interaction, enabling abyssinone II to hyperpolarize the bacterial membrane potential and inhibit macromolecular biosynthesis—activities absent in 7-O-methylated or non-prenylated analogs [1]. Similarly, in aromatase inhibition, methylation of the 4'-OH or removal of the prenyl side chain from abyssinone II alters inhibitory potency, underscoring that the precise substitution pattern is non-negotiable for achieving the reported pharmacological profile [2].

Abyssinone II: Quantitative Differentiation Evidence


Antibacterial Activity vs. Non-Prenylated Flavanone

In a systematic evaluation of flavonoid and resveratrol libraries, abyssinone II (compound 7) demonstrated potent antibacterial activity against a panel of Gram-positive pathogens. Against S. aureus (N315), the minimum inhibitory concentration (MIC) was 12.5 µg/mL, and against E. faecalis (ATCC29212), the MIC was 25 µg/mL. The non-prenylated flavanone prototype (compound 1) was completely inactive (>100 µg/mL) against these strains, establishing that the 3'-prenyl group is a critical determinant of anti-Gram-positive activity [1].

Antibacterial Gram-positive MIC Membrane potential

Membrane Hyperpolarization & Macromolecular Inhibition

Mechanistic studies using the potentiometric dye DiSC3(5) revealed that abyssinone II rapidly hyperpolarizes the staphylococcal membrane, mimicking the proton ionophore CCCP. In contrast, compound 37, a derivative in which the 7-hydroxyl group is replaced by a methoxyl group, completely failed to induce membrane hyperpolarization, confirming that the free 7-OH phenol is essential for this activity. Furthermore, abyssinone II inhibited the biosynthesis of DNA, RNA, and protein, consistent with a multi-targeted membrane-active mechanism [1].

Mechanism of action Membrane potential Macromolecular synthesis Ionophore

Aromatase Inhibition Potency Comparison

Abyssinone II inhibits aromatase with an IC50 of 40.95 µM. In a head-to-head SAR study, methylation of the 4'-hydroxyl group resulted in a significant increase in inhibitory activity, and the most active analog in the series was 20-fold more potent than abyssinone II. This establishes abyssinone II as a validated but modifiable aromatase inhibitor scaffold, suitable for medicinal chemistry optimization [1]. Notably, a separate study reported an IC50 of 0.4 µM for (2S)-abyssinone II in a high-throughput aromatase assay, suggesting that stereochemistry and assay conditions can significantly impact observed potency [2].

Aromatase inhibition Breast cancer chemoprevention IC50 SAR

Mitochondrial Apoptosis in HeLa Cells

Synthetic racemic abyssinone II induces apoptosis in human cervical carcinoma (HeLa) cells through the mitochondrial pathway. Mechanistic studies demonstrated up-regulation of p53 and Bax, down-regulation of Bcl-2, release of cytochrome c and Apaf-1, and activation of caspase-3. Additionally, abyssinone II decreased the expression of proliferation markers PCNA and cyclin D1. These effects were observed in a direct comparison with abyssinone I, with both compounds showing comparable pro-apoptotic activity [1].

Apoptosis Mitochondrial pathway Caspase-3 HeLa cells

Abyssinone II: Validated Application Scenarios


Gram-Positive Antibacterial Lead Discovery

Procure abyssinone II for use as a positive control or lead scaffold in antibacterial screening programs targeting Gram-positive pathogens including S. aureus (MIC = 12.5 µg/mL) and E. faecalis (MIC = 25 µg/mL). The compound's ability to hyperpolarize the bacterial membrane and inhibit DNA, RNA, and protein synthesis makes it a valuable tool for studying membrane-active antibacterials and exploring mechanisms that may circumvent existing resistance [1].

Aromatase Inhibitor Reference for Chemoprevention

Use abyssinone II as a reference compound in aromatase inhibition assays for breast cancer chemoprevention studies. With a reported IC50 of 40.95 µM for the racemate and 0.4 µM for the (2S) enantiomer, abyssinone II provides a benchmark for evaluating novel synthetic analogs and for SAR studies aimed at optimizing potency [1][2].

Mitochondrial Apoptosis Studies in Cervical Carcinoma

Employ abyssinone II in mechanistic oncology research to investigate mitochondrial apoptosis pathways. Validated effects in HeLa cells include p53/Bax up-regulation, Bcl-2 down-regulation, cytochrome c release, and caspase-3 activation, providing a reproducible experimental system for studying natural product-induced cell death [1].

Prenyl Group SAR in Flavonoid Chemistry

Utilize abyssinone II as a core scaffold for structure-activity relationship (SAR) studies focused on the role of prenylation in flavanone bioactivity. Direct comparative data demonstrate that removal of the 3'-prenyl group abolishes anti-Gram-positive activity, while methylation of hydroxyl groups modulates aromatase inhibition, making abyssinone II an essential starting point for designing optimized prenylated flavonoid derivatives [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for abyssinone II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.